(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a bromine atom, methoxy groups, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of glycine derivatives with urea under acidic conditions.
Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final coupling: The final step involves coupling the substituted phenyl ring with the imidazolidine-2,4-dione core through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to an imidazolidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Industry
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The imidazolidine-2,4-dione core is essential for the compound’s stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3-CHLORO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
- (5E)-5-({3-FLUORO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Uniqueness
The presence of the bromine atom in (5E)-5-({3-BROMO-5-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The methoxy groups and the imidazolidine-2,4-dione core contribute to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17BrN2O4 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17BrN2O4/c1-11-4-3-5-12(6-11)10-26-17-14(20)7-13(9-16(17)25-2)8-15-18(23)22-19(24)21-15/h3-9H,10H2,1-2H3,(H2,21,22,23,24)/b15-8+ |
InChI Key |
JCWZQAFNBKXKPE-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.